Home > Products > Screening Compounds P72908 > 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid
1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid - 1020722-14-8

1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid

Catalog Number: EVT-1679834
CAS Number: 1020722-14-8
Molecular Formula: C14H18FNO4S
Molecular Weight: 315.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114]

Compound Description:

(S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid, also known as (S)-SNAP-5114, is a potent inhibitor of the murine γ-aminobutyric acid transporter type 4 (mGAT4) .

Relevance:

[2-{(4-Chlorophenyl)(4-iodophenyl)}methoxyethyl]-1-piperidine-3-carboxylic acid (CIPCA)

Compound Description

[2-{(4-Chlorophenyl)(4-iodophenyl)}methoxyethyl]-1-piperidine-3-carboxylic acid (CIPCA) is a potential radiotracer designed to study the GABA uptake system .

Relevance:

7-(3-Amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Compound Description

This compound is a pyridonecarboxylic acid derivative with potent in vitro and in vivo antibacterial activity .

Relevance:

3- and 4-(Phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids

Compound Description

This series of compounds was synthesized to investigate antagonists of neurotransmission at N-methyl-D-aspartate (NMDA) preferring receptors .

Overview

1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylsulfonyl and a fluorophenyl group. Its chemical formula is C14H18FNO4SC_{14}H_{18}FNO_4S, and it has a molecular weight of approximately 315.36 g/mol. The compound is primarily used as a building block for synthesizing more complex molecules and has potential applications in drug development and enzyme interaction studies.

Source

The compound can be sourced from various chemical suppliers, including VWR and Santa Cruz Biotechnology, which provide it for research purposes. It is also listed in databases such as PubChem, where detailed chemical information can be accessed.

Classification

1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid falls under the category of piperidine derivatives, which are known for their diverse biological activities. The presence of the ethylsulfonyl group enhances its chemical reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

Methods

The synthesis of 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with ethylsulfonyl chloride. This reaction is often conducted under basic conditions, using triethylamine to neutralize the hydrochloric acid produced during the reaction.

Technical Details

  • Starting Materials: Piperidine, ethylsulfonyl chloride.
  • Reagents: Triethylamine (base).
  • Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to facilitate the reaction while minimizing side reactions.
  • Yield Optimization: Adjustments in reaction time and temperature can significantly affect the yield and purity of the final product.
Molecular Structure Analysis

Structure

The molecular structure of 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid features:

  • A piperidine ring (six-membered nitrogen-containing ring).
  • An ethylsulfonyl group attached to the para position of a fluorinated phenyl group.
  • A carboxylic acid functional group at the 3-position of the piperidine ring.
Chemical Reactions Analysis

Types of Reactions

1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid can participate in several types of chemical reactions:

  • Oxidation: The sulfonyl group can be oxidized to generate sulfone derivatives.
  • Reduction: The carboxylic acid can be reduced to form alcohol derivatives.
  • Substitution: The ethylsulfonyl group may undergo nucleophilic substitution reactions.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate or chromium trioxide.
    • For reduction: Lithium aluminum hydride or sodium borohydride.
    • For substitution: Sodium hydride or potassium tert-butoxide.

These reactions allow for further functionalization of the compound, expanding its utility in synthetic chemistry.

Physical and Chemical Properties Analysis

Physical Properties

1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid is characterized by:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in polar solvents such as water and methanol due to its carboxylic acid functionality.

Chemical Properties

The compound exhibits typical behavior associated with carboxylic acids and sulfonamides, including:

  • Reactivity towards nucleophiles due to the electrophilic nature of the carbon atoms adjacent to the sulfonamide group.
  • Potential for forming hydrogen bonds due to the presence of both carboxylic and sulfonamide functionalities.
Applications

1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid has several scientific applications:

  • Medicinal Chemistry: Investigated for potential therapeutic uses in drug development.
  • Biochemical Research: Used as a tool compound to study enzyme interactions and protein modifications.
  • Synthetic Chemistry: Serves as an important building block in the synthesis of more complex organic molecules.

The versatility of this compound makes it significant in various fields, particularly in developing new pharmaceutical agents and understanding biochemical processes.

Introduction to Peripheral Cannabinoid Receptor Type 1 (CB1) Antagonism

Historical Context of CB1 Antagonists in Metabolic Disease Therapeutics

The development of cannabinoid receptor type 1 (CB1) antagonists represents a significant chapter in metabolic disease pharmacotherapy. Rimonabant (SR141716A), the first clinically approved CB1 inverse agonist/antagonist, demonstrated robust efficacy in weight reduction and improvement of metabolic parameters in obese patients. Its mechanism involved appetite suppression and enhanced energy expenditure through central and peripheral CB1 receptor blockade. Clinical trials confirmed significant reductions in body weight, improved lipid profiles, and enhanced insulin sensitivity. However, due to dose-dependent psychiatric adverse events—including anxiety, depression, and suicidal ideation linked to central nervous system (CNS) CB1 modulation—rimonabant was withdrawn from European markets in 2008 [2] [6].

This setback catalyzed a paradigm shift toward peripherally restricted CB1 antagonists. Research established that CB1 receptors in metabolic tissues (liver, adipose, skeletal muscle, pancreas) mediate key therapeutic effects:

  • Hepatic CB1: Promotes de novo lipogenesis and triglyceride accumulation, contributing to steatosis [2] [9].
  • Adipose CB1: Enhances lipogenesis, suppresses lipolysis, and dysregulates adipokine secretion (e.g., reducing adiponectin) [6] [9].
  • Muscle CB1: Impairs glucose uptake and mitochondrial function [9].
  • Pancreatic CB1: Modulates insulin secretion [6].

Compounds like RTI-1092769 exemplify this new generation. This pyrazole-based weak inverse agonist exhibits minimal brain penetration yet effectively inhibits weight gain, improves glucose utilization, reduces hepatic triglyceride content, and ameliorates steatosis in diet-induced obese (DIO) mice, independent of significant food intake reduction [2].

Table 1: Key Preclinical Efficacy Findings for Peripherally Restricted CB1 Antagonists (e.g., RTI-1092769) in DIO Mice [2]

Metabolic ParameterEffect of TreatmentSignificance vs. HFD Control
Body Weight GainDose-dependent inhibition (~9% difference at 1 mpk)Significant at all doses
Hepatic Triglyceride ContentSignificant reductionSignificant
Liver Steatosis (Histology)Dose-dependent improvementSignificant
Fasting GlucoseReductionSignificant
Glucose Tolerance (oGTT AUC)ImprovementSignificant (0.1 & 1 mpk)
Circulating ALT/AST~50% reduction (1 mpk)Significant

Rationale for Peripheral Restriction in CB1-Targeted Drug Design

The core rationale for peripheral restriction stems from the spatial dissociation of CB1 receptor functions: metabolic regulation occurs predominantly in peripheral tissues, while adverse neuropsychiatric effects originate centrally. Strategies to achieve peripheral restriction focus on limiting BBB permeability [2] [5] [6]:

  • Increasing Topological Polar Surface Area (TPSA): High TPSA (>~70-80 Ų) correlates with reduced passive BBB penetration. Rimonabant (TPSA=50 Ų) readily crosses the BBB, while designed antagonists like compound 11 (Ke CB1 = 0.44 nM, TPSA=81 Ų) show dramatically reduced MDCK-mdr1 cell permeability (A→B = 8%) compared to rimonabant (15%) [5]. Urea derivatives (e.g., 17a, Ke CB1 = 2.4 nM, TPSA=~100 Ų) exhibit even lower permeability (<1%) while retaining potent CB1 antagonism and selectivity [5].
  • Introducing Ionizable/Polar Groups: Carboxylic acids (negatively charged at physiological pH) and primary amides/sulfonamides (hydrogen-bonding potential) enhance polarity and reduce passive diffusion.
  • P-Glycoprotein (P-gp) Substrate Design: Compounds designed as P-gp substrates are actively effluxed from the brain. MDCK-mdr1 assays are used to predict this property [5].

The therapeutic goal is to harness the benefits of peripheral CB1 blockade—reducing lipogenesis, improving insulin sensitivity, enhancing hepatic lipid metabolism, modulating adipokine release—while avoiding CNS-mediated side effects. This approach shows promise not only for obesity and type 2 diabetes but also for comorbid conditions like NAFLD/NASH and diabetic nephropathy [2] [6] [9].

Role of Sulfonamide and Fluorophenyl Moieties in Receptor Binding Affinity

The molecular architecture of CB1 antagonists critically determines their binding affinity and selectivity. The target compound, 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid (C₁₄H₁₈FNO₄S, MW 315.37, CAS 1020722-14-8 [1]), incorporates key pharmacophoric elements common to potent and/or peripherally restricted CB1 ligands:

  • Central Piperidine Scaffold: Serves as a conformationally constrained linker connecting the key aryl and acidic moieties. The 3-carboxylic acid position is crucial.
  • Aryl Sulfonamide Moiety (4-(Ethylsulfonyl)phenyl):
  • The sulfonyl group (-SO₂-) is a strong hydrogen bond acceptor, potentially forming critical interactions with residues in the CB1 binding pocket (e.g., Lys192, Ser383 in human CB1 receptor models) [3] [5] [7].
  • The ethyl group (-CH₂CH₃) on the sulfonyl provides optimal hydrophobic bulk. SAR studies in triaryl sulfonamide CB2 ligands (e.g., compound 57, CB2 Ki = 0.5 nM) demonstrate that sulfonamide N-substitution (ethyl vs methyl) significantly impacts affinity and selectivity [3]. Removal of one sulfonyl group in related scaffolds dramatically reduced binding, highlighting the importance of the sulfonyl group's presence and its substituent [3].
  • Fluorinated Aryl Ring (2-Fluorophenyl):
  • Steric and Electronic Effects: The ortho-fluorine atom introduces steric hindrance and alters the electron density of the phenyl ring. This can influence the ring's orientation within the binding pocket and its π-π stacking interactions with key aromatic residues (e.g., Phe174, Trp279, Phe268 in CB1) [3] [7].
  • Metabolic Stability: Fluorine substitution often improves metabolic stability by blocking oxidative metabolism at the ortho position.
  • Influence on pKa/LogD: Fluorine's electronegativity can subtly influence the pKa of neighboring groups and the overall lipophilicity (LogD), impacting BBB permeability and favoring peripheral restriction.
  • Carboxylic Acid (Piperidine-3-carboxylic acid):
  • This highly polar, ionizable group (negatively charged at physiological pH) is a primary driver for peripheral restriction by increasing TPSA and reducing passive BBB penetration [5].
  • It can engage in strong ionic or hydrogen-bonding interactions with basic residues (e.g., Lys192, His 178) within the CB1 receptor binding site, contributing significantly to binding affinity and potentially acting as a "tether" for charged antagonists. Replacing the carboxylic acid with an amide (as in compound 11) maintained high potency but further increased TPSA and reduced permeability [5].

Table 2: Impact of Key Chemical Features on CB1 Receptor Affinity and Physicochemical Properties

Chemical FeatureRole in CB1 Binding Affinity/SelectivityImpact on Physicochemical Properties/Peripheral RestrictionEvidence from Related Compounds
Aryl Sulfonamide (-SO₂NHR)H-bond acceptor; Hydrophobic/van der Waals interactions with R group; Critical for high affinityIncreases TPSA; Moderate impact on LogDRemoval in analogs drastically reduced affinity [3]; Ethyl optimal vs methyl [3]
ortho-Fluoro on Aryl RingAlters electron density & conformation; Potential H-bonding; Blocks metabolismSlightly increases TPSA; Modestly decreases LogD; Minor impact on pKaFluorine position critical in SAR for CB1/CB2 ligands [3] [7]; Improves metabolic stability
Piperidine-3-Carboxylic AcidIonic/H-bond interactions with basic residues (e.g., Lys192); Potential "tether"Significantly increases TPSA; Lowers LogD (ionized); Key driver for peripheral restrictionAcid analogs show low MDCK-mdr1 permeability (<10% A→B) vs non-acids [5]; Essential for activity in many series
Piperidine ScaffoldConstrains spatial relationship of key substituentsModulates overall conformation and steric bulkCentral core in rimonabant, otenabant, and many peripherally restricted designs [5] [7]

The specific combination of the ethylsulfonylphenyl group (providing hydrophobic bulk and H-bonding) and the ortho-fluorophenyl group (offering optimal steric/electronic effects and stability) attached to the central piperidine core bearing a polar carboxylic acid positions 1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid as a structurally distinct entity designed for potent peripheral CB1 receptor interaction while minimizing CNS exposure.

Properties

CAS Number

1020722-14-8

Product Name

1-[4-(Ethylsulfonyl)-2-fluorophenyl]piperidine-3-carboxylic acid

IUPAC Name

1-(4-ethylsulfonyl-2-fluorophenyl)piperidine-3-carboxylic acid

Molecular Formula

C14H18FNO4S

Molecular Weight

315.36 g/mol

InChI

InChI=1S/C14H18FNO4S/c1-2-21(19,20)11-5-6-13(12(15)8-11)16-7-3-4-10(9-16)14(17)18/h5-6,8,10H,2-4,7,9H2,1H3,(H,17,18)

InChI Key

JAYGQEIXBNRNLG-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)F

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCC(C2)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.